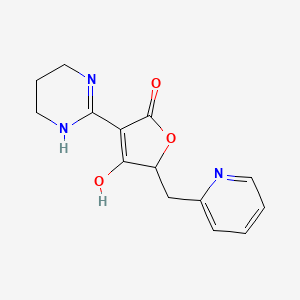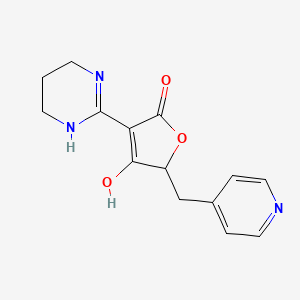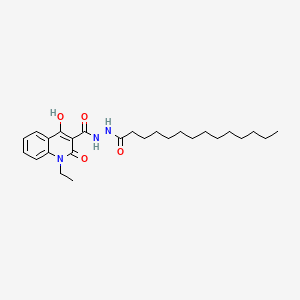
BAY-678
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BAY-678 is a potent, selective, cell-permeable HNE inhibitor. This compound inhibits HNE reversibly with an in vitro IC50 = 20 nM and Ki = 15 nM. this compound has more than 2,000-fold selectivity in a panel of 21 serine proteases, and there is no significant inhibi
Scientific Research Applications
Bayesian Methods in Scientific Research
BAY-678 has not been directly associated with specific scientific research applications in the papers found. However, there is extensive utilization of Bayesian statistical methods in various scientific fields, which might be relevant for understanding the broader context of such applications. Bayesian statistics are increasingly applied across disciplines due to their ability to adapt to accruing information, potentially enabling more informative and efficient research designs.
Enhancing Interpretation of Non-Significant Results : Bayesian statistics provide a nuanced approach to interpreting non-significant results in research, allowing for a better understanding of data insensitivity and support for theories or practices (Dienes, 2014).
Microarray Experiments in Genomics : Bayesian approaches have been employed in microarray experiments, facilitating the simultaneous measurement and analysis of thousands of gene expressions, crucial in genomic research (Efron et al., 2001).
Clinical Trials in Critical Care Medicine : In critical care medicine, Bayesian methodology supports clinical decision-making and research, integrating both subjective and objective knowledge into trial design and interpretation (Kalil & Sun, 2014).
Bayesian Optimal Design in Experimental Research : Bayesian experimental design facilitates solving complex design problems in research by incorporating prior information and uncertainties with utility functions (Ryan et al., 2016).
properties
Molecular Formula |
C20H15F3N4O2 |
|---|---|
Molecular Weight |
400.3612 |
SMILES |
CC(C1=C(C)N(C2=CC=CC(C(F)(F)F)=C2)C(N[C@@H]1C3=CN=C(C#N)C=C3)=O)=O |
Appearance |
Solid powder |
synonyms |
BAY-678; BAY678; BAY 678.; (R)-5-(5-acetyl-6-methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidin-4-yl)picolinonitrile |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Benzoyl-3,4-diphenylthieno[2,3-c]pyridazine-5-ol](/img/structure/B1191509.png)
![2-[N-(2-{[1-(2-hydroxyphenyl)ethylidene]amino}cyclohexyl)ethanimidoyl]phenol](/img/structure/B1191512.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]thiourea](/img/structure/B1191518.png)
![N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]nicotinohydrazide](/img/structure/B1191520.png)
![2-Hydroxy-5-nitrobenzaldehyde [4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B1191521.png)

![N-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B1191528.png)